molecular formula C16H21N3O B2744317 1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea CAS No. 941968-47-4

1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea

Cat. No. B2744317
CAS RN: 941968-47-4
M. Wt: 271.364
InChI Key: SPRIUNZPZBWWKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea, also known as GW 501516, is a synthetic drug that is classified as a PPARδ agonist. This compound is commonly used in scientific research for its potential as a performance-enhancing drug and for its ability to improve cardiovascular health.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Indole-1-carboxamides

    A green chemistry approach utilizing gold-catalyzed intramolecular hydroamination of terminal alkynes in aqueous media under microwave irradiation has been developed. This method efficiently synthesizes indole-1-carboxamides from N′-substituted N-(2-alkynylphenyl)ureas, showcasing the compound's role in facilitating the synthesis of complex organic molecules with high yields and functional group tolerance (Deju Ye et al., 2009).

  • Formation of Fused Indole-Cyclic Urea Derivatives

    Through Ag-catalyzed intramolecular sequential vicinal diamination of alkynes with isocyanates, a novel method for synthesizing indole-cyclic urea fused derivatives has been developed. This highlights the compound's utility in the creation of intricate molecular architectures (M. Rajesh et al., 2017).

Medicinal Chemistry and Pharmacological Potential

  • Antidepressant Properties

    A series of unsymmetrical ureas, including similar compounds, have been evaluated for their potential as antidepressants. These compounds exhibit dual pharmacological profiles, combining 5-HT reuptake inhibition with 5-HT(1B/1D) antagonistic activities, suggesting their utility in enhancing serotonergic neurotransmission (L. Matzen et al., 2000).

  • Cancer Research

    The discovery of N-aryl-N'-pyrimidin-4-yl ureas as potent inhibitors of the fibroblast growth factor receptor tyrosine kinases highlights the compound's relevance in cancer research. These inhibitors demonstrate significant antitumor activity, supporting their potential use as anticancer agents (V. Guagnano et al., 2011).

  • Fluorescence Probes

    N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea exhibits strong solvatochromism in its fluorescence properties, enabling the detection of analytes with high acceptor numbers such as alcohols, carboxylic acids, and fluoride ions. This demonstrates the compound's utility as a tool in analytical chemistry (C. Bohne et al., 2005).

  • Urease Inhibition

    In the context of medical applications, urease inhibitors have been identified as potential drugs for treating gastric and urinary tract infections caused by urease-producing bacteria. This highlights the therapeutic potential of urease inhibitors, including related compounds, in combating infections (Paulina Kosikowska & Łukasz Berlicki, 2011).

properties

IUPAC Name

1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-11-6-2-4-8-13(11)18-16(20)19-15-10-17-14-9-5-3-7-12(14)15/h3,5,7,9-11,13,17H,2,4,6,8H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRIUNZPZBWWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)NC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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